molecular formula C8H6O2 B008643 Phenol-formaldehyde resin CAS No. 9003-35-4

Phenol-formaldehyde resin

Cat. No. B008643
CAS RN: 9003-35-4
M. Wt: 134.13 g/mol
InChI Key: KXGFMDJXCMQABM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PF resins involves the polycondensation reaction between phenol and formaldehyde under acidic or alkaline conditions, leading to the formation of either novolaks (requiring a curing agent) or resoles (self-curing due to the presence of reactive methylol groups). Carpenter and Hunter (1951) embarked on the rational synthesis of molecular units integral to PF resins, focusing on resoles and dihydroxydiphenylmethanes, providing a foundation for understanding the complex reactions involved in PF resin formation (Carpenter & Hunter, 1951).

Molecular Structure Analysis

The molecular structure of PF resins is characterized by the presence of methylene and ether bridges linking phenolic nuclei. Structural variations, such as the ratio of ortho to para substitutions, significantly influence the resin's properties. Choi (2001) investigated the structural characteristics of novolak resins using molecular simulation, revealing how different polycondensation types impact resin structure, particularly highlighting the role of intramolecular hydrogen bonding (Choi, 2001).

Chemical Reactions and Properties

PF resins undergo various chemical reactions during synthesis and curing, including methylolation, condensation, and crosslinking. The crosslinking of PF resins is crucial for developing their final properties, such as thermal stability and chemical resistance. Duin (2000) provided insights into the chemistry of PF resin crosslinking, highlighting the formation of inert species and crosslink precursors using low-molecular-weight model compounds (Duin, 2000).

Physical Properties Analysis

The physical properties of PF resins, such as thermal stability, glass transition temperature, and mechanical strength, are influenced by their molecular structure and the degree of crosslinking. Studies like that of Zhang et al. (2016) have explored the use of metal-mediated catalysts to modify the curing process of PF resins, aiming to enhance their physical properties by adjusting the catalysts' accelerating efficiency (Zhang et al., 2016).

Chemical Properties Analysis

The chemical properties of PF resins, such as their resistance to solvents, acids, and alkalis, are largely determined by their network structure and the nature of the chemical bonds formed during resin synthesis and curing. The incorporation of various additives and modifiers can further enhance these properties, as illustrated by research into the synthesis of formaldehyde-free phenolic resins, offering a more sustainable and less toxic alternative to traditional PF resins (Yang et al., 2020).

Scientific Research Applications

  • Nanocomposites : Phenol-formaldehyde resins can be used to develop new composite materials, especially by increasing the concentration of carbon nanotubes and graphene nanoplatelets, enhancing their functionality and applicability in advanced materials (Burakova et al., 2016).

  • Various Industrial Applications : This resin is utilized in composites, adhesives, foams, electronics, and insulation, showcasing its versatility in multiple domains (Wilson et al., 2017).

  • Coatings and Adhesives : Phenol-formaldehyde oligomers are employed in coatings, adhesives, binders, and carbon foams. New methods for their modification and compositions of modifying agents are also being researched (Alieva, 2021).

  • Fuel Cells : Modified phenol-formaldehyde resin is promising for use in fuel cells due to its mechanical properties, water uptake, ion-exchange capacity, and proton conductivity (Deb et al., 2007).

  • Wood-based Panels Manufacturing : It's widely used as an adhesive, with modified resins using hydroxymethylated alkaline rice straw lignin acting as a substitute for petroleum-based phenol (Mansouri et al., 2018).

  • Wood Industry and Construction : Phenol-formaldehyde resins are crucial in the wood industry, paints and coatings, aerospace, construction, and building industries for applications like adhesives, composites, and foams (Sarika et al., 2020).

  • Electrochemical Applications : It can be used as surface protecting polymers for glassy carbon electrodes in phenol oxidative processes (Garcia & Ortiz, 1999).

  • Plywood Manufacture : Alumina nanoparticles modified this compound significantly increases the curing rate and bonding strength, indicating potential in the wood construction industry (Zhang et al., 2018).

  • Thermoplastic Vulcanizates : It's used as a crosslinking agent in thermoplastic vulcanizates due to its high temperature properties (Duin & Souphanthong, 1995).

  • Electrical Equipment : this compound is used in electrical equipment due to its insulating property (Kamran et al., 2022).

  • Decorative Laminates : Lignin-modified phenol-formaldehyde resins are suitable for use in decorative laminates in exterior cladding and wet-room applications due to their favorable flow properties, rapid curing behavior, and self-adhesion capacity (Thébault et al., 2020).

  • Laminated Plastics Production : Optimization of phenol-formaldehyde resins used in laminated plastics production can be achieved using polyamine co-catalysts like diethylenetriamine (DETA) and triethylenetetraamine (TETA) (Cygan et al., 2018).

  • Biodegradation and Biorecycling : Research into the biodegradation of phenolic resins by white-rot fungi provides a platform for investigation into bioremediation and biorecycling of these polymers (Gusse et al., 2006).

  • Aviation Industry : Phenol-barite resin of VIAM-6 grade was found suitable for the aviation industry (Narskii & Smolegovskii, 2010).

  • Fiberglass Reinforced Composite Materials : Phenol-formaldehyde resins are used in fiberglass reinforced composite materials due to their thermal stability and mechanical properties (Zhang et al., 2015).

  • Wood Composite Production : Liquefied wood applications in wood composite production include modifying phenol-formaldehyde resins and reducing formaldehyde emission in particleboards (Antonović et al., 2010).

Mechanism of Action

Phenol-formaldehyde resins form chemical bonds with the phenol-like lignin component of wood, making them excellent wood adhesives for plywood and particleboard .

Safety and Hazards

Phenol-formaldehyde resins may cause an allergic skin reaction and serious eye irritation. They are also harmful to aquatic life with long-lasting effects .

Future Directions

There is ongoing research into modifying phenol-formaldehyde resins with bio-oil model compounds, which could provide a basis for the modification of phenol-formaldehyde resin by crude bio-oil . Other research focuses on the use of phenol-formaldehyde resins in the production of laminated plastics .

properties

InChI

InChI=1S/C8H6O2/c1-6-4-3-5-7(10-2)8(6)9/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGFMDJXCMQABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH]C1=C(C(=CC=C1)O[CH])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

9003-35-4
Record name Phenol-formaldehyde resin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula of Phenol-Formaldehyde Resin?

A1: Phenol-Formaldehyde resins don't have a single, well-defined molecular formula. They are complex mixtures of oligomers with varying chain lengths and degrees of crosslinking. The structure is formed through the polymerization of phenol (C6H5OH) and formaldehyde (CH2O).

Q2: What is the typical molecular weight of this compound?

A2: Similar to the molecular formula, the molecular weight of PF resins is not fixed and depends on the synthesis conditions and degree of polymerization. The weight can range from a few hundred to several thousand grams per mole.

Q3: How can you determine the structure of this compound?

A3: Several spectroscopic techniques are used to characterize the structure of PF resins. These include:

  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups like -OH, -CH2-, and aromatic rings. [, , , , , ]
  • Nuclear Magnetic Resonance (NMR): Provides information on the types and arrangements of hydrogen and carbon atoms within the resin structure. [, , ]
  • Size-Exclusion Chromatography (SEC): Helps determine the molecular weight distribution of the resin. []

Q4: Are there different types of Phenol-Formaldehyde Resins?

A4: Yes, PF resins can be broadly categorized into two main types based on the reaction conditions and formaldehyde/phenol ratio:

  • Novolac Resins: Synthesized with an acidic catalyst and a formaldehyde to phenol ratio less than 1. These resins require a curing agent, typically hexamethylenetetramine, to form a crosslinked network. [, , , ]
  • Resol Resins: Synthesized with a basic catalyst and a formaldehyde to phenol ratio greater than 1. These resins are self-curing upon heating. [, , , , ]

Q5: How does the formaldehyde/phenol ratio affect the resin properties?

A5: The formaldehyde/phenol ratio significantly impacts the properties of the final resin. Higher ratios generally lead to increased crosslinking density, resulting in harder, more brittle, and more thermally stable resins. [, , ]

Q6: Can the properties of this compound be modified?

A6: Yes, PF resins can be modified to tailor their properties for specific applications. This can be achieved through various methods:

  • Co-polymerization: Incorporating other monomers during synthesis, such as lignin, to enhance specific properties like biodegradability or reduce cost. [, , , , ]
  • Blending: Mixing PF resin with other polymers, like epoxy resins or polyvinylpyrrolidone, to improve flexibility, toughness, or adhesion. [, , , , ]
  • Addition of Additives: Incorporating fillers, plasticizers, or reinforcing agents to modify properties such as strength, thermal stability, or flame retardancy. [, , , , , ]

Q7: What are the key properties of Phenol-Formaldehyde Resins that make them suitable for various applications?

A7: PF resins possess a combination of desirable properties, including:

    Q8: What are some common applications of Phenol-Formaldehyde Resins?

    A8: PF resins are used in a wide range of applications, including:

    • Wood adhesives: For plywood, oriented strand board (OSB), and other wood-based composites. [, , , ]
    • Molding compounds: For electrical components, automotive parts, and household appliances. [, ]
    • Coatings: For corrosion protection, insulation, and decorative finishes. [, ]

    Q9: How does the curing process affect the properties of this compound?

    A9: Curing transforms the liquid resin into a rigid, crosslinked network, significantly influencing its final properties. Factors like curing temperature, time, and the presence of catalysts or hardeners affect the degree of crosslinking and ultimately the strength, thermal stability, and chemical resistance of the cured resin. [, , , ]

    Q10: What are the limitations of Phenol-Formaldehyde Resins?

    A10: Some limitations of PF resins include:

    • Formaldehyde emission: Formaldehyde release from PF resins, particularly during curing and in the early stages of product life, raises environmental and health concerns. [, , ]
    • Dark color: The inherent dark color of PF resins can limit their use in applications requiring light color or transparency. []

    Q11: What are the environmental concerns associated with Phenol-Formaldehyde Resins?

    A11: The primary environmental concern is the release of formaldehyde, a volatile organic compound (VOC) classified as a human carcinogen. Formaldehyde emission occurs during resin production, curing, and from the final product. [, , ]

    Q12: Are there any regulations regarding the use and disposal of Phenol-Formaldehyde Resins?

    A12: Yes, various regulations and standards address formaldehyde emissions from PF resin-containing products, such as wood-based composites. These regulations vary by country and application, focusing on limiting formaldehyde release to protect human health and the environment. [, ]

    Q13: What are some strategies to mitigate the environmental impact of Phenol-Formaldehyde Resins?

    A13: Researchers are exploring several strategies to reduce formaldehyde emissions and the environmental footprint of PF resins:

    • Developing low-formaldehyde or formaldehyde-free resins [, ]
    • Exploring bio-based alternatives to phenol, like lignin [, , ]

    Q14: What are some areas of ongoing research in this compound technology?

    A14: Research on PF resins continues to focus on:

    • Developing sustainable and bio-based alternatives [, , , ]
    • Reducing or eliminating formaldehyde emissions [, , ]
    • Improving mechanical properties like toughness and impact resistance [, , ]

    Q15: What are some promising alternatives to Phenol-Formaldehyde Resins?

    A15: Researchers are investigating several alternatives to PF resins, including:

    • Lignin-based resins: Utilizing lignin, a byproduct of the pulp and paper industry, as a renewable alternative to phenol. [, , , ]

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